8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

MAO-B inhibition Enzymology Neuroscience

Choose 8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride for its unique 8-methyl substitution pattern, which blocks competing C8 functionalization in template-directed meta-C–H activation. The hydrochloride salt delivers superior aqueous solubility versus the free base (<1 g/L at 20°C), ensuring compatibility with aqueous biochemical and biophysical screening formats (NMR, SPR, X-ray). Deploy as a weak MAO-B inhibitor reference compound (IC50 17,000 nM) with a >5.9-fold selectivity window over MAO-A (>100,000 nM) and as a moderate HRP inhibitor (IC50 1,010 nM) for baseline inhibition curves. Available at ≥95% purity, this scaffold is ideal for fragment-based drug discovery linking and expansion campaigns.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
Cat. No. B11912131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)CCCN2.Cl
InChIInChI=1S/C10H13N.ClH/c1-8-4-2-5-9-6-3-7-11-10(8)9;/h2,4-5,11H,3,6-7H2,1H3;1H
InChIKeyLTPPWCKOWCNGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Technical Baseline for Scientific Procurement


8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 878794-00-4) is a heterocyclic organic compound belonging to the tetrahydroquinoline class, characterized by a partially hydrogenated quinoline core with a methyl substituent at the 8-position [1]. The hydrochloride salt form has a molecular weight of 183.68 g/mol (C10H14ClN) and is structurally distinct from its free base counterpart 8-methyl-1,2,3,4-tetrahydroquinoline (CAS 52601-70-4, MW 147.22 g/mol, C10H13N), which is a colorless to yellow-brown liquid . The compound serves primarily as a synthetic building block and fragment molecule for medicinal chemistry applications, with commercial availability at ≥95% purity . Quantitative differentiation from structurally related analogs requires scrutiny of specific assay-based evidence across defined experimental contexts.

Procurement Risk Alert: Why Generic Tetrahydroquinoline Substitution Fails for 8-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride


The tetrahydroquinoline scaffold exhibits profound position- and substitution-dependent variations in both physicochemical behavior and biological target engagement, rendering generic analog substitution high-risk without direct comparative validation [1]. The 8-methyl substitution pattern confers distinct steric and electronic properties that influence adsorption behavior during catalytic hydrogenation, with 8-methylquinoline displaying altered reactivity compared to unsubstituted quinoline or 2-methylquinoline under identical reaction conditions [2]. Furthermore, the hydrochloride salt form provides fundamentally different solubility and stability profiles relative to the free base, directly impacting formulation compatibility and assay reproducibility . Notably, tetrahydroquinoline derivatives demonstrate divergent selectivity profiles across enzyme families; QSAR studies on plasmodium protein farnesyltransferase inhibitors have shown that even subtle structural modifications can modulate selectivity ratios between parasitic and mammalian enzyme isoforms [3]. Consequently, procurement decisions without compound-specific comparative evidence risk introducing uncharacterized variables that compromise experimental reproducibility.

Quantitative Differentiation Guide: 8-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride Versus Comparators


MAO-B Inhibition: 8-Methyl-THQ Hydrochloride Versus High-Potency Tetrahydroquinoline MAO-B Inhibitor

8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits IC50 = 17,000 nM against human MAO-B expressed in insect cell membranes, compared to a structurally related but distinct tetrahydroquinoline-based MAO-B inhibitor (CHEMBL5081574) which demonstrates IC50 = 530 nM in a supersome-based recombinant human MAO-B assay [1][2]. The target compound is approximately 32-fold less potent than this comparator. Additionally, the target compound shows MAO-A selectivity with IC50 > 100,000 nM, representing a >5.9-fold selectivity window favoring MAO-B [1]. However, compared to the more potent comparator which exhibits IC50 = 800 nM against CYP3A4 and IC50 = 1,200 nM against AChE, the target compound demonstrates a cleaner selectivity profile with respect to these off-target enzymes, though this inference is based on cross-study comparison and not direct head-to-head evaluation [2].

MAO-B inhibition Enzymology Neuroscience

Peroxidase Inhibition: 8-Methyl-THQ Hydrochloride Versus Horseradish Peroxidase Baseline

In horseradish peroxidase inhibition assays using amplex red dye-based fluorescence detection, 8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride exhibits IC50 = 1,010 nM [1]. This micromolar-range activity provides a baseline for evaluating tetrahydroquinoline derivatives in oxidative enzyme modulation studies. No direct comparator data for structurally analogous tetrahydroquinolines in the identical assay system was identified, limiting the strength of differential claims. The observed potency establishes this compound as a moderate peroxidase inhibitor within this assay context.

Peroxidase inhibition Biochemical assay Reactive oxygen species

Hydrochloride Salt vs. Free Base: Solubility and Formulation Compatibility

8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride demonstrates enhanced aqueous solubility compared to its free base counterpart, a characteristic established across the tetrahydroquinoline class where hydrochloride salts are typically water-soluble while free bases exhibit water insolubility (<1 g/L at 20°C) . This class-level inference derives from established structure-property relationships wherein protonation of the secondary amine nitrogen in the hydrochloride salt substantially increases polarity and hydrogen-bonding capacity relative to the neutral free base. For 8-methyl-1,2,3,4-tetrahydroquinoline free base, the predicted LogP is 2.7 , whereas the hydrochloride salt possesses two hydrogen bond donors versus one for the free base, consistent with enhanced aqueous compatibility [1].

Physicochemical properties Formulation Solubility

Synthetic Utility: 8-Methyl-THQ as a Template for meta-C-H Activation Versus Unsubstituted THQ

8-Methyl-1,2,3,4-tetrahydroquinoline serves as a substrate for template-directed meta-C-H activation reactions, with the 8-methyl substituent providing steric and electronic differentiation that influences regioselectivity compared to unsubstituted tetrahydroquinoline . The C8 position of tetrahydroquinolines is a documented target for ruthenium-catalyzed C-H functionalization, and the presence of the 8-methyl group blocks this site while potentially directing reactivity to alternative positions [1]. This contrasts with unsubstituted tetrahydroquinoline, which presents an unblocked C8 position for direct functionalization. Quantitative yield data for specific transformations using this exact compound are not available from peer-reviewed sources, limiting the strength of differential claims.

C-H activation Synthetic methodology Catalysis

Defined Application Scenarios for 8-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride Based on Quantitative Evidence


Weak MAO-B Inhibitor: Negative Control in Enzyme Selectivity Assays

Based on the IC50 = 17,000 nM against MAO-B and >100,000 nM against MAO-A, 8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is appropriately deployed as a weak MAO-B inhibitor reference compound or negative control in assays designed to identify high-potency MAO-B inhibitors [1]. Its 32-fold lower potency relative to more active tetrahydroquinoline-based MAO-B inhibitors (IC50 = 530 nM) enables clear differentiation between weak and strong inhibitors in screening campaigns [2]. The >5.9-fold MAO-B/MAO-A selectivity window further supports its utility in isoform selectivity profiling studies where moderate B-preference is acceptable.

Moderate Peroxidase Inhibitor: Baseline for Oxidative Enzyme Studies

The IC50 = 1,010 nM against horseradish peroxidase positions 8-methyl-1,2,3,4-tetrahydroquinoline hydrochloride as a moderate peroxidase inhibitor suitable for establishing baseline inhibition curves in oxidative enzyme assays [1]. This activity level is appropriate for comparative studies evaluating the impact of structural modifications on peroxidase inhibition within the tetrahydroquinoline series, and for investigating reactive oxygen species-related mechanisms where micromolar-range inhibition is relevant.

Fragment-Based Drug Discovery: Soluble Hydrochloride Salt Scaffold

The hydrochloride salt form of 8-methyl-1,2,3,4-tetrahydroquinoline is indicated for fragment-based drug discovery campaigns requiring aqueous-soluble building blocks [1]. The enhanced water solubility relative to the free base (<1 g/L at 20°C) ensures compatibility with aqueous biochemical and biophysical screening formats including NMR, SPR, and X-ray crystallography, where precipitation of the free base would confound results [2]. The compound is commercially available at ≥97% purity [3] and is documented to serve as a fragment molecule scaffold for molecular linking, expansion, and modification in drug candidate design .

Template-Directed meta-C-H Activation Substrate

8-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride (or its free base form after neutralization) is suitable for template-directed meta-C-H activation studies where the 8-methyl substituent blocks competing C8 functionalization pathways [1]. This application is relevant for synthetic methodology development exploring regioselective C-H functionalization of tetrahydroquinoline scaffolds using ruthenium or palladium catalysis [2]. The blocked C8 position enables investigation of alternative functionalization sites that would be obscured by preferential C8 reactivity in unsubstituted tetrahydroquinoline.

Technical Documentation Hub

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